Cas no 2091424-72-3 (tert-Butyl (6-bromopyrimidin-4-yl)carbamate)

Technical Introduction: tert-Butyl (6-bromopyrimidin-4-yl)carbamate is a brominated pyrimidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine substituent at the 6-position enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the Boc group offers stability and selective deprotection under mild acidic conditions. Its well-defined reactivity profile makes it valuable for constructing heterocyclic scaffolds or modifying nucleoside analogs. The crystalline solid form ensures consistent handling and storage stability. Suitable for controlled stepwise synthesis, this reagent is often employed in the development of bioactive molecules.
tert-Butyl (6-bromopyrimidin-4-yl)carbamate structure
2091424-72-3 structure
Product name:tert-Butyl (6-bromopyrimidin-4-yl)carbamate
CAS No:2091424-72-3
MF:C9H12BrN3O2
MW:274.11448097229
CID:6594738
PubChem ID:122705882

tert-Butyl (6-bromopyrimidin-4-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
    • tert-Butyl (6-bromopyrimidin-4-yl)carbamate
    • 2091424-72-3
    • EN300-7124733
    • Inchi: 1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H,11,12,13,14)
    • InChI Key: NEZJKWALWQTLRZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=NC=N1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 273.01129g/mol
  • Monoisotopic Mass: 273.01129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.1Ų

tert-Butyl (6-bromopyrimidin-4-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7124733-0.1g
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
2091424-72-3 95.0%
0.1g
$176.0 2025-03-12
Enamine
EN300-7124733-1.0g
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
2091424-72-3 95.0%
1.0g
$584.0 2025-03-12
Enamine
EN300-7124733-0.05g
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
2091424-72-3 95.0%
0.05g
$118.0 2025-03-12
Enamine
EN300-7124733-0.5g
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
2091424-72-3 95.0%
0.5g
$457.0 2025-03-12
Enamine
EN300-7124733-10.0g
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
2091424-72-3 95.0%
10.0g
$2516.0 2025-03-12
Enamine
EN300-7124733-0.25g
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
2091424-72-3 95.0%
0.25g
$252.0 2025-03-12
Enamine
EN300-7124733-2.5g
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
2091424-72-3 95.0%
2.5g
$1147.0 2025-03-12
Enamine
EN300-7124733-5.0g
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
2091424-72-3 95.0%
5.0g
$1695.0 2025-03-12

Additional information on tert-Butyl (6-bromopyrimidin-4-yl)carbamate

Recent Advances in the Application of tert-Butyl (6-bromopyrimidin-4-yl)carbamate (CAS: 2091424-72-3) in Chemical Biology and Pharmaceutical Research

The compound tert-Butyl (6-bromopyrimidin-4-yl)carbamate (CAS: 2091424-72-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings and developments related to this compound, highlighting its role in drug discovery and development.

Recent studies have demonstrated the utility of tert-Butyl (6-bromopyrimidin-4-yl)carbamate as a building block for the synthesis of pyrimidine-based compounds, which are known for their broad spectrum of biological activities. Pyrimidine derivatives are particularly valuable in the design of kinase inhibitors, antiviral agents, and anticancer drugs. The bromo-substitution at the 6-position of the pyrimidine ring provides a reactive site for further functionalization, enabling the construction of diverse molecular architectures.

One notable application of this compound is in the development of targeted therapies for cancer. Researchers have utilized tert-Butyl (6-bromopyrimidin-4-yl)carbamate to synthesize novel inhibitors of protein kinases, which play critical roles in cell signaling pathways. These inhibitors have shown promising results in preclinical studies, demonstrating high selectivity and potency against specific kinase targets. The ability to modify the pyrimidine core structure has allowed for the optimization of pharmacokinetic properties, such as solubility and metabolic stability.

In addition to its role in kinase inhibitor development, tert-Butyl (6-bromopyrimidin-4-yl)carbamate has been employed in the synthesis of antiviral agents. Recent publications have highlighted its use in the creation of nucleoside analogs, which mimic natural nucleosides and interfere with viral replication. These analogs have shown efficacy against a range of viruses, including hepatitis C and human immunodeficiency virus (HIV). The bromo-substituted pyrimidine core serves as a crucial scaffold for introducing modifications that enhance antiviral activity and reduce toxicity.

Another area of research where this compound has made an impact is in the field of chemical biology. Scientists have leveraged its reactivity to develop probes for studying enzyme mechanisms and protein-ligand interactions. For instance, tert-Butyl (6-bromopyrimidin-4-yl)carbamate has been used to synthesize activity-based probes that selectively label active sites of enzymes, providing insights into their function and regulation. These tools are invaluable for understanding disease mechanisms and identifying new therapeutic targets.

The synthesis and characterization of tert-Butyl (6-bromopyrimidin-4-yl)carbamate have also been the subject of recent methodological advancements. Improved synthetic routes have been reported, offering higher yields and greater purity of the compound. These advancements are critical for scaling up production and ensuring the availability of high-quality material for research and development purposes. Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the compound, ensuring its reliability for downstream applications.

Looking ahead, the potential applications of tert-Butyl (6-bromopyrimidin-4-yl)carbamate are expected to expand further as researchers continue to explore its utility in drug discovery and chemical biology. Its versatility as a synthetic intermediate, combined with the growing demand for pyrimidine-based therapeutics, positions this compound as a valuable tool in the development of next-generation pharmaceuticals. Future studies may focus on optimizing its reactivity and exploring new synthetic pathways to unlock additional functionalities.

In conclusion, tert-Butyl (6-bromopyrimidin-4-yl)carbamate (CAS: 2091424-72-3) represents a critical building block in modern chemical biology and pharmaceutical research. Its applications in the synthesis of kinase inhibitors, antiviral agents, and chemical probes underscore its importance in advancing therapeutic development. Continued research and innovation in this area are likely to yield new discoveries and enhance our understanding of complex biological systems.

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